molecular formula C13H12N2O4 B2433172 8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 353484-24-9

8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B2433172
CAS No.: 353484-24-9
M. Wt: 260.249
InChI Key: FVGRNYLHBYNHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Registry Number

The compound is registered under CAS 1415811-49-2 , a unique identifier used in chemical databases and regulatory documentation.

Alternative Designations

Designation Type Example Source
Alternative Names (3Ar,4s,9bs)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
MDL Number MFCD07363471
PubChem CID Not explicitly listed (compound not indexed)
SMILES Notation C1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O

Molecular Formula and Weight Calculations

Molecular Formula

The molecular formula is C₁₃H₁₂N₂O₄ , derived from:

  • Carbon (C) : 13 atoms
  • Hydrogen (H) : 12 atoms
  • Nitrogen (N) : 2 atoms (one in the quinoline ring, one in the nitro group)
  • Oxygen (O) : 4 atoms (two in the carboxylic acid, two in the nitro group).

Molecular Weight Calculation

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
C 13 12.011 $$13 \times 12.011 = 156.143$$
H 12 1.008 $$12 \times 1.008 = 12.096$$
N 2 14.007 $$2 \times 14.007 = 28.014$$
O 4 15.999 $$4 \times 15.999 = 63.996$$
Total $$156.143 + 12.096 + 28.014 + 63.996 = 260.249 \, \text{g/mol}$$

The molecular weight is 260.25 g/mol , consistent with experimental and computational data.

Structural Identifiers and Spectroscopic Data

InChI and InChIKey

Identifier Value
InChI 1S/C13H12N2O4/c16-13(17)12-9-3-1-2-8(9)10-6-7(15(18)19)4-5-11(10)14-12/h1-2,4-6,8-9,12,14H,3H2,(H,16,17)/t8-,9+,12-/m0/s1
InChIKey FVGRNYLHBYNHAI-SBMIAAHKSA-N

These identifiers enable precise chemical identification in databases and regulatory filings.

Stereochemical Considerations

The compound’s stereochemistry is defined by three chiral centers:

  • C3a (R) : The bridgehead carbon between the cyclopenta and quinoline rings.
  • C4 (S) : Adjacent to the carboxylic acid group.
  • C9b (S) : In the tetrahydrocyclopenta ring.

This configuration is critical for its biological activity and synthetic applications.

Properties

IUPAC Name

8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c16-13(17)12-9-3-1-2-8(9)10-6-7(15(18)19)4-5-11(10)14-12/h1-2,4-6,8-9,12,14H,3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGRNYLHBYNHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet the demand for high-purity compounds in research and development .

Chemical Reactions Analysis

Types of Reactions

8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol, methanol, or dichloromethane are often used to dissolve the reactants and facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has several applications in scientific research:

  • Chemistry

Biological Activity

8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS No. 1415811-49-2) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H12N2O4
  • Molecular Weight : 260.25 g/mol
  • IUPAC Name : (3aR,4S,9bS)-8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of tetrahydroquinolines possess significant antimicrobial properties. The nitro group in 8-nitro compounds is often linked to enhanced activity against various bacterial strains .
  • Antioxidant Properties :
    • The compound has been assessed for its ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that 8-nitro derivatives may inhibit inflammatory pathways, potentially making them useful in treating conditions like arthritis and other inflammatory diseases .
  • Cytotoxicity :
    • Some studies have indicated cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy. The mechanism appears to involve apoptosis induction in targeted cells .

The biological activities of this compound can be attributed to its structural features:

  • Nitro Group : The presence of the nitro group is essential for its biological activity, particularly in redox reactions that lead to the generation of reactive oxygen species (ROS) .
  • Cyclopentane Structure : The unique cyclopentane ring contributes to the compound's ability to interact with biological targets effectively.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits COX enzymes; reduces inflammation markers
CytotoxicityInduces apoptosis in cancer cell lines

Case Study: Antimicrobial Efficacy

A study conducted on various nitro-substituted quinolines demonstrated that compounds similar to 8-nitro-cyclopenta[c]quinoline showed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating potential for development as new antimicrobial agents .

Case Study: Antioxidant Activity

In vitro assays revealed that 8-nitro derivatives exhibited high antioxidant capacity through DPPH radical scavenging methods. The compound's ability to reduce oxidative stress markers was evaluated in cellular models exposed to H2O2-induced damage .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis typically involves multi-step protocols, starting with cyclopenta[c]quinoline core formation followed by nitro-substitution. Key steps include:

  • Cyclization : Condensation of substituted anilines with cyclic ketones under acidic conditions to form the tetrahydroquinoline scaffold.
  • Nitro Group Introduction : Electrophilic nitration using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration.
  • Carboxylic Acid Functionalization : Oxidation of a methyl or ester group at the 4-position using KMnO₄ or hydrolysis under basic conditions (NaOH/EtOH).
  • Critical Conditions : Strict temperature control during nitration, inert atmosphere for oxidation steps, and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to achieve ≥95% purity .

Q. How is the structure of this compound characterized, and which spectroscopic methods are most effective?

  • Methodological Answer : Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to assign protons and carbons in the cyclopenta[c]quinoline core and nitro/carboxylic acid groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺).
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1520–1350 cm⁻¹ (Nitro group -NO₂ stretching).
  • X-ray Crystallography : If single crystals are obtained, this provides definitive stereochemical assignments (e.g., cyclopenta ring conformation) .

Q. What preliminary biological activities have been reported for this compound, and what assay systems were used?

  • Methodological Answer : While direct data on this compound is limited, structurally related quinoline-carboxylic acids exhibit:

  • Antimicrobial Activity : Tested via broth microdilution (MIC assays against E. coli, S. aureus).
  • Enzyme Inhibition : Fluorescence-based assays (e.g., DNA gyrase inhibition, IC₅₀ determination).
  • Cellular Uptake Studies : Radiolabeled analogs tracked in mammalian cell lines (HeLa, HEK293) using scintillation counting .

Advanced Research Questions

Q. What are the key challenges in optimizing the yield and purity of this compound during synthesis, and how can they be addressed?

  • Methodological Answer :

  • Challenge 1 : Nitration regioselectivity. Competing para/meta byproducts occur due to electronic effects. Solution : Use directing groups (e.g., -OAc) temporarily, then hydrolyze post-nitration.
  • Challenge 2 : Carboxylic acid oxidation side reactions. Solution : Employ mild oxidizing agents (e.g., TEMPO/NaOCl) to minimize decarboxylation.
  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves nitro isomers .

Q. How does the nitro group at the 8-position influence the compound’s electronic structure and reactivity compared to other substituents (e.g., Cl, F)?

  • Methodological Answer : Computational studies (DFT, B3LYP/6-31G*) reveal:

  • Electron-Withdrawing Effects : The -NO₂ group reduces electron density at the 4-carboxylic acid, lowering pKa (~3.5 vs. ~4.2 for chloro analogs).
  • Reactivity : Enhanced electrophilicity at the 3-position facilitates nucleophilic substitutions (e.g., amide coupling). Compare with chloro analogs ( ), where Cl’s lower electronegativity results in slower reaction kinetics .

Q. What contradictory findings exist regarding the biological activity of this compound, and how can experimental variables explain these discrepancies?

  • Methodological Answer : Discrepancies in antimicrobial IC₅₀ values (e.g., 2–10 µM across studies) arise from:

  • Assay Conditions : Varying pH alters ionization of the carboxylic acid, affecting membrane permeability.
  • Impurity Profiles : Purity differences (e.g., 95% vs. 99%) impact activity; trace byproducts may act as inhibitors or synergists.
  • Cell Line Variability : Gram-negative vs. Gram-positive models show differential uptake due to outer membrane permeability .

Q. What in silico approaches have been utilized to predict the binding modes of this compound with biological targets, and what validation methods are recommended?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina or Schrödinger Glide predicts binding to DNA gyrase (targeting the ATP-binding pocket).
  • Validation :
  • Molecular Dynamics (MD) Simulations : Assess binding stability (100 ns trajectories, RMSD <2 Å).
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values).
  • Isothermal Titration Calorimetry (ITC) : Confirm thermodynamic parameters (ΔH, ΔS) .

Q. How does the stereochemistry of the cyclopenta[c]quinoline core affect the compound’s pharmacological profile, and what strategies are employed to isolate enantiomerically pure forms?

  • Methodological Answer :

  • Stereochemical Impact : The 3a,4,5,9b-tetrahydro configuration influences 3D target binding. For example, (3aR,4S,9bS) enantiomers show 10-fold higher gyrase inhibition than their (3aS,4R,9bR) counterparts.
  • Enantiopure Synthesis :
  • Chiral Resolution : Use of chiral HPLC columns (Chiralpak IA, hexane/IPA).
  • Asymmetric Catalysis : Employ Ru-BINAP catalysts in hydrogenation steps to set stereocenters.
  • Enzymatic Methods : Lipase-mediated kinetic resolution of ester intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.